molecular formula C8H10F2N2 B15071284 5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole

5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B15071284
M. Wt: 172.18 g/mol
InChI Key: NOTCWDASRMHNOH-UHFFFAOYSA-N
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Description

5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indazole ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoro substitution at the 5-position enhances its stability and reactivity compared to other indazole derivatives.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

5,5-difluoro-3-methyl-2,4,6,7-tetrahydroindazole

InChI

InChI=1S/C8H10F2N2/c1-5-6-4-8(9,10)3-2-7(6)12-11-5/h2-4H2,1H3,(H,11,12)

InChI Key

NOTCWDASRMHNOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2=NN1)(F)F

Origin of Product

United States

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